molecular formula C9H14O3 B2735299 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid CAS No. 2090982-88-8

2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid

Cat. No. B2735299
CAS RN: 2090982-88-8
M. Wt: 170.208
InChI Key: QRDYRYHFKKGYEX-UHFFFAOYSA-N
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Description

“2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is a chemical compound with the CAS Number: 2090982-88-8 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid . It is typically stored at room temperature and is available in liquid form .


Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . The annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane involved three successful routes . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations .


Molecular Structure Analysis

The InChI code for “2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is 1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is a liquid at room temperature . Its molecular weight is 170.21 , and its IUPAC name is 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid .

Scientific Research Applications

Electrophilic Amination and Ring Transformations

The compound 1-oxa-2-azaspiro[2.5]octane and related structures have been used in electrophilic amination reactions with various C-H acidic compounds, including malonic and cyanoacetic acid derivatives. This process facilitates the introduction of amino groups and enables further chemical transformations, leading to the synthesis of complex nitrogen-containing molecules (Andreae et al., 1992).

Synthesis of Spirocyclic Compounds

Research on the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones and related structures has revealed novel methods for creating spirocyclic compounds. These methods involve reactions of 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, followed by hydrolysis and decarboxylation, to produce a range of spirocyclic lactones and lactone derivatives with potential for further chemical exploration (Satyamurthy et al., 1984).

Gabapentin-base Synthesis

Investigations into the synthesis of biologically active compounds have utilized spirocyclic structures similar to 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid. An example includes the use of gabapentin, a compound with a spirocyclic moiety, in the intermolecular Ugi reaction to produce novel propanamideins and acetamide derivatives. These compounds show potential in various biological applications, underscoring the versatility of spirocyclic compounds in drug synthesis (Amirani Poor et al., 2018).

Structural Analysis and Derivatives

The synthesis and crystal structure analysis of spirocyclic compounds, such as mesityl acetic acid derivatives, have provided insights into their molecular configurations and potential applications in materials science and organic synthesis. The detailed structural analysis helps in understanding the properties and reactivity of these compounds, which can be crucial for their application in various scientific fields (Zhou et al., 2010).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(6-oxaspiro[3.4]octan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDYRYHFKKGYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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